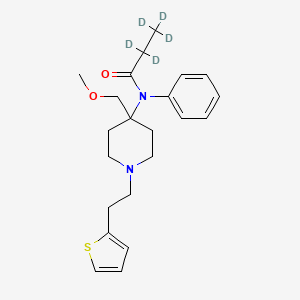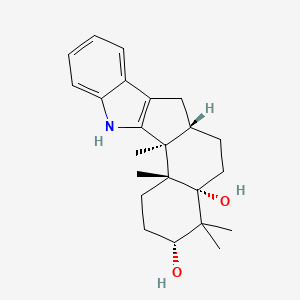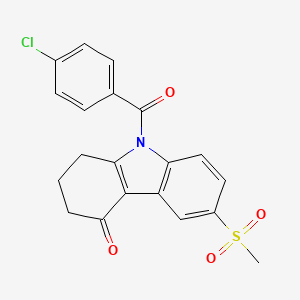
Sufentanil-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sufentanil-d5 is a deuterated form of sufentanil, a synthetic opioid analgesic. It is used primarily in scientific research to study the pharmacokinetics and metabolism of sufentanil. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sufentanil-d5 involves the incorporation of deuterium atoms into the sufentanil molecule. One common method is the reduction of a deuterated intermediate. For example, the Strecker reaction of N-benzylpiperidone with aniline and potassium cyanide in aqueous acetic acid forms a cyanoamine intermediate. This intermediate undergoes hydrolysis and subsequent reduction to yield the deuterated sufentanil .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-yielding direct reduction of amino acid intermediates and mild debenzylation using combined palladium on carbon and palladium hydroxide catalysts .
Chemical Reactions Analysis
Types of Reactions
Sufentanil-d5 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the sulfur-containing thiophene ring.
Reduction: Reduction reactions are used in the synthesis process to incorporate deuterium atoms.
Substitution: Substitution reactions can occur at the piperidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon and palladium hydroxide catalysts.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various deuterated analogs and metabolites of sufentanil, which are used in pharmacokinetic studies .
Scientific Research Applications
Sufentanil-d5 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of sufentanil and its metabolites.
Biology: To study the metabolism and pharmacokinetics of sufentanil in biological systems.
Medicine: In clinical research to understand the drug’s behavior in the human body and to develop new analgesic formulations.
Industry: Used in the development and quality control of pharmaceutical products containing sufentanil .
Mechanism of Action
Sufentanil-d5, like sufentanil, acts as a potent agonist at the mu-opioid receptors. These receptors are widely distributed in the brain, spinal cord, and other tissues. The binding of this compound to these receptors inhibits the release of neurotransmitters, leading to analgesia and sedation. The deuterium atoms do not significantly alter the mechanism of action but provide a means to trace the compound in pharmacokinetic studies .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: Sufentanil is approximately 5 to 10 times more potent than fentanyl.
Alfentanil: Sufentanil has a longer duration of action compared to alfentanil.
Remifentanil: Sufentanil has a slower onset and longer duration of action compared to remifentanil.
Uniqueness
Sufentanil-d5 is unique due to its deuterium atoms, which make it an ideal internal standard for mass spectrometry. This allows for precise quantification and analysis of sufentanil and its metabolites in various research applications .
Properties
CAS No. |
1884682-16-9 |
|---|---|
Molecular Formula |
C22H30N2O2S |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuterio-N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H30N2O2S/c1-3-21(25)24(19-8-5-4-6-9-19)22(18-26-2)12-15-23(16-13-22)14-11-20-10-7-17-27-20/h4-10,17H,3,11-16,18H2,1-2H3/i1D3,3D2 |
InChI Key |
GGCSSNBKKAUURC-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E,6E)-7-(3,3-Dimethyl-2,3-dihydro-benzo[b]thiophen-5-yl)-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B10780301.png)
![(2S)-N-[(1S)-1-cyano-2-[4-(4-cyano-3-methylsulfanylphenyl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B10780309.png)
![4-[1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10780313.png)
![(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B10780322.png)


![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B10780334.png)
![2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)
![[1-Amino-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phosphonic acid](/img/structure/B10780348.png)
![N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide](/img/structure/B10780354.png)

![(5Z)-5-[[2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10780380.png)
![2-[4-[3-[1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B10780386.png)
![methyl 2-hydroxy-3-[N-[1-(2-morpholin-4-ylacetyl)-2,3-dihydroindol-5-yl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate](/img/structure/B10780405.png)
